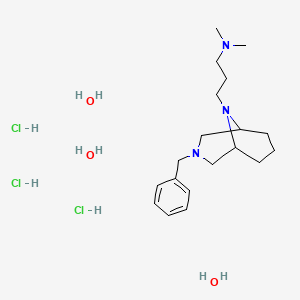

3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate

Beschreibung

The compound 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo[3.3.1]nonane hydrochloride hydrate is a bicyclic tertiary amine derivative with a benzyl group at the 3-position and a 3-(dimethylamino)propyl substituent at the 9-position. Its hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmacological studies.

Eigenschaften

CAS-Nummer |

23462-15-9 |

|---|---|

Molekularformel |

C19H40Cl3N3O3 |

Molekulargewicht |

464.9 g/mol |

IUPAC-Name |

3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-N,N-dimethylpropan-1-amine;trihydrate;trihydrochloride |

InChI |

InChI=1S/C19H31N3.3ClH.3H2O/c1-20(2)12-7-13-22-18-10-6-11-19(22)16-21(15-18)14-17-8-4-3-5-9-17;;;;;;/h3-5,8-9,18-19H,6-7,10-16H2,1-2H3;3*1H;3*1H2 |

InChI-Schlüssel |

CRRAVHPNRRFAKA-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCCN1C2CCCC1CN(C2)CC3=CC=CC=C3.O.O.O.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate typically involves a multi-step process. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates . Further transformations and stereochemical studies are performed to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing purification techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate involves its interaction with specific molecular targets, such as orexin receptors. Orexins are neuropeptides that bind to G-protein-coupled receptors (OX₁ and OX₂) in the brain. The compound acts as an antagonist, blocking the binding of orexins to these receptors, which can modulate various physiological processes, including sleep-wake cycles and appetite regulation .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Impact

The substituents on the 3,9-diazabicyclo[3.3.1]nonane scaffold significantly influence molecular interactions, solubility, and toxicity. Key analogs include:

(a) 3-Benzyl-9-[3-(diethylammonio)propyl]-3-aza-9-azoniabicyclo[3.3.1]nonane Chloride Hydrate (1:2:3)

- Substituent: Diethylamino group (vs. dimethylamino in the target compound).

- Molecular Formula : C₂₁H₄₃Cl₂N₃O₃ (average mass: 456.49) .

(b) 3-Benzyl-9-(2-piperidinopropyl)-3,9-diazabicyclo[3.3.1]nonane Trihydrochloride Hydrate

- Substituent: Piperidinopropyl (cyclic secondary amine).

- Molecular Formula : C₂₂H₃₅N₃·3ClH·H₂O (molecular weight: 466.98) .

- Impact: The piperidine ring introduces rigidity and basicity, which may enhance receptor binding affinity. However, its LD₅₀ in mice is 27 mg/kg (intravenous), indicating moderate toxicity .

(c) 3-Benzyl-9-(2-morpholinopropyl)-3,9-diazabicyclo[3.3.1]nonane Hydrochloride Hydrate (1:3:3)

- Substituent: Morpholinopropyl (oxygen-containing heterocycle).

- Molecular Formula : C₂₁H₃₃N₃O·3ClH·3H₂O .

- Impact : The morpholine group increases hydrophilicity due to its oxygen atom, improving aqueous solubility compared to piperidine analogs.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.